(1S,2R,4R)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
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Overview
Description
(1S,2R,4R)-2-Hydroxy-7-azabicyclo[221]heptane-1-carboxylic acid is a bicyclic compound featuring a unique azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4R)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid can be achieved through various methods. One notable method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply. The palladium-catalyzed method mentioned above could potentially be adapted for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,4R)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and strong bases for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(1S,2R,4R)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2R,4R)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are ongoing, but its structural features suggest it could modulate various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid: Similar bicyclic structure but with an oxygen atom instead of nitrogen.
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane: Contains two nitrogen atoms in the bicyclic structure.
Uniqueness
(1S,2R,4R)-2-Hydroxy-7-azabicyclo[221]heptane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylic acid functional groups
Properties
CAS No. |
710944-04-0 |
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Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(1S,2R,4R)-2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c9-5-3-4-1-2-7(5,8-4)6(10)11/h4-5,8-9H,1-3H2,(H,10,11)/t4-,5-,7+/m1/s1 |
InChI Key |
QTBKSNXSJZAZIY-XAHCXIQSSA-N |
Isomeric SMILES |
C1C[C@]2([C@@H](C[C@@H]1N2)O)C(=O)O |
Canonical SMILES |
C1CC2(C(CC1N2)O)C(=O)O |
Origin of Product |
United States |
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